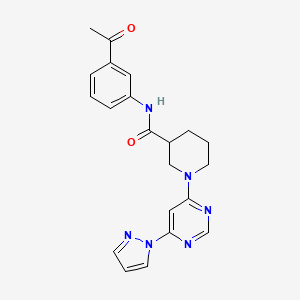

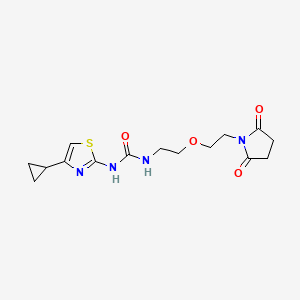

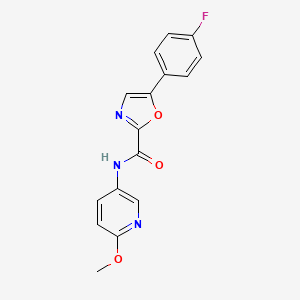

![molecular formula C11H7Cl2N3O2 B2497581 N-(3,5-二氯苯基)-6-氧代-1H-吡啶并[3]嘧啶-3-甲酰胺 CAS No. 899749-19-0](/img/structure/B2497581.png)

N-(3,5-二氯苯基)-6-氧代-1H-吡啶并[3]嘧啶-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

"N-(3,5-dichlorophenyl)-6-oxo-1H-pyridazine-3-carboxamide" is a chemical compound that has been studied for its potential applications in various fields of chemistry and materials science. While specific research directly naming this compound was not found, insights can be derived from studies on closely related pyridazine derivatives and analogs, which have been explored for their unique chemical and physical properties.

Synthesis AnalysisThe synthesis of pyridazine derivatives often involves complex reactions that incorporate various functional groups to achieve the desired molecular structure. For example, the synthesis of polyamides derived from pyridazine-containing monomers demonstrates the incorporation of heterocycles and high contents of thioether groups, leading to materials with good optical properties and thermal stability (Zhang et al., 2013). Such methods might offer insights into the synthesis strategies for "N-(3,5-dichlorophenyl)-6-oxo-1H-pyridazine-3-carboxamide."

Molecular Structure Analysis

The molecular structure of pyridazine derivatives, including N-substituted analogs, often features planar configurations and significant intramolecular hydrogen bonding, contributing to their stability and reactivity. For instance, the structure of N-substituted pyridazine carboxamides has been detailed, showcasing their nearly planar units and dihedral angles contributing to the compound's specific properties (Kant et al., 2012).

Chemical Reactions and Properties

Pyridazine derivatives undergo various chemical reactions, influencing their potential applications. These reactions include cyclocondensation, hydrazinolysis, and interaction with different chemical agents, leading to a wide range of products with diverse chemical properties. Studies on the reactivity of pyridazine compounds offer a glimpse into the potential chemical behavior of "N-(3,5-dichlorophenyl)-6-oxo-1H-pyridazine-3-carboxamide" (Morishita et al., 1994).

Physical Properties Analysis

The physical properties of pyridazine derivatives, such as solubility, optical transmittance, and thermal stability, are crucial for their application in materials science and chemistry. The polyamides containing pyridazine units exhibit high optical transmittance and good thermal properties, suggesting similar potential properties for "N-(3,5-dichlorophenyl)-6-oxo-1H-pyridazine-3-carboxamide" (Zhang et al., 2013).

Chemical Properties Analysis

The chemical properties of pyridazine derivatives, including their reactivity towards various chemical reagents and their potential to form stable compounds through intramolecular and intermolecular interactions, are of significant interest. The synthesis and reactions of pyridazine derivatives, such as their ability to undergo selective reactions and form stable structures, are indicative of the versatile chemical nature of these compounds (Safonova et al., 1999).

科学研究应用

光电材料

喹唑啉与吡啶嗪衍生物密切相关,已被广泛研究其在光电材料中的应用。这些化合物对于开发发光小分子和螯合物具有重要作用,这些材料在光致发光和电致发光中具有重要应用。将喹唑啉和嘧啶片段并入π-扩展共轭系统中已经显示出在为有机发光二极管(OLEDs)创造新材料方面的巨大价值,包括高效的红色磷光OLEDs和用于非线性光学材料和色度pH传感器的材料。例如,芳基乙烯基取代的喹唑啉被探索其在非线性光学材料和色度pH传感器中的潜在结构 (Lipunova et al., 2018)。

杂环N-氧化物衍生物在催化和药物开发中的应用

杂环N-氧化物衍生物的合成和化学,包括来自吡啶嗪的衍生物,因其作为合成中间体的多功能性和生物重要性而受到认可。这些化合物在金属络合物形成、催化剂设计、不对称催化和合成以及药物应用中显示出重要功能。它们在药物开发中的潜力,特别是作为具有抗癌、抗菌和抗炎活性的有效N-氧化物化合物,突显了它们在推动化学和医学科学方面的重要性 (Li et al., 2019)。

吡啶嘧啶衍生物的合成和生物活性

吡啶嘧啶衍生物是一类展示广泛生物活性的新型化合物,包括抗肿瘤、抗菌、镇痛和利尿特性。这些衍生物已被确认为各种酶和受体的选择性抑制剂,展示了它们在治疗应用中的潜力。这些化合物的合成和生物活性凸显了对吡啶嘧啶衍生物在药物开发和其他应用中持续关注 (Wojcicka and Nowicka-Zuchowska, 2018)。

属性

IUPAC Name |

N-(3,5-dichlorophenyl)-6-oxo-1H-pyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2N3O2/c12-6-3-7(13)5-8(4-6)14-11(18)9-1-2-10(17)16-15-9/h1-5H,(H,14,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMHUWOGSIGQCGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NN=C1C(=O)NC2=CC(=CC(=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,5-dichlorophenyl)-6-oxo-1H-pyridazine-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

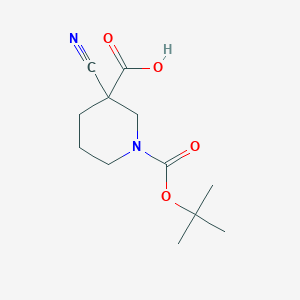

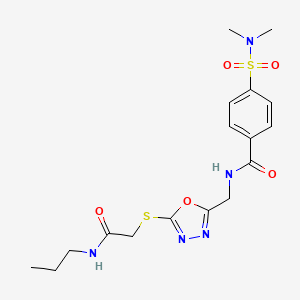

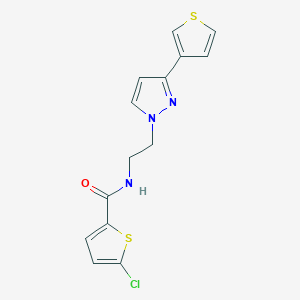

![4-fluoro-N-[6-[(4-fluorophenyl)sulfonylamino]hexyl]benzenesulfonamide](/img/structure/B2497498.png)

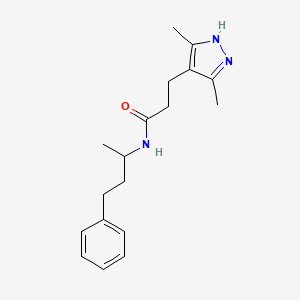

![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-dimethylbutanamide](/img/structure/B2497517.png)

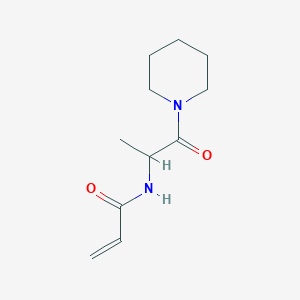

![7-[(2-Fluorophenyl)methyl]-3-methyl-8-{4-[(4-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2497521.png)